N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as S-methyl-N-(3,4-dichlorophenyl)-N-(2-(1-methylpropyl)-2-(methylsulfonyl)ethyl)glycinamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptors, which are a type of ligand-gated ion channel that are involved in the modulation of pain and anxiety in the central nervous system. By blocking these receptors, this compound can reduce the transmission of pain signals and alleviate anxiety symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the sensitivity of the central nervous system to pain and anxiety. It has also been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of the glycine receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in laboratory experiments is its selectivity for the glycine receptors, which allows for more precise modulation of pain and anxiety symptoms. However, one limitation of this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective glycine receptor antagonists that could be used to treat chronic pain and anxiety disorders with fewer side effects. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of epilepsy and other neurological disorders. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize dosing regimens and improve the efficacy of this compound in clinical settings.
Scientific Research Applications
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and epilepsy. It has been shown to selectively block the glycine receptors, which are involved in the modulation of pain and anxiety in the central nervous system. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
N-butan-2-yl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-4-9(2)16-13(18)8-17(21(3,19)20)10-5-6-11(14)12(15)7-10/h5-7,9H,4,8H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFMSRORGOPZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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